molecular formula C18H19N7O3 B2372746 7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 321731-81-1

7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2372746
CAS No.: 321731-81-1
M. Wt: 381.396
InChI Key: OPUJLTHTSNHWIP-UHFFFAOYSA-N
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Description

7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic purine-based compound designed as a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a serine/threonine kinase that plays a critical role in controlling the progression of the eukaryotic cell cycle, particularly the G1 to S phase transition, through its association with cyclins E and A. Dysregulation of CDK2 activity is a hallmark of many cancers, contributing to uncontrolled cellular proliferation . This molecule functions by competitively binding to the ATP-binding pocket of CDK2, thereby blocking its kinase activity and arresting cell cycle progression. The core structure integrates a purine-2,6-dione (xanthine) scaffold, a well-known pharmacophore for kinase inhibition, with an (E)-isatin hydrazone moiety, a structural motif present in various bioactive molecules. Its primary research value lies in the study of cell cycle dynamics, DNA replication, and the mechanisms of oncogenesis. Researchers utilize this inhibitor in vitro to probe the specific contributions of CDK2 in various cellular models, to investigate synthetic lethal interactions in cancer cells with specific genetic backgrounds, and to explore potential therapeutic strategies targeting cell cycle proteins. The development of selective CDK2 inhibitors is an active area of investigation, particularly for the treatment of cancers resistant to CDK4/6 inhibition . This compound serves as a crucial tool for elucidating the complex signaling networks governed by the CDK family and for validating CDK2 as a target for anticancer drug discovery.

Properties

IUPAC Name

7-butyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-3-4-9-25-13-14(24(2)18(28)21-16(13)27)20-17(25)23-22-12-10-7-5-6-8-11(10)19-15(12)26/h5-8,19,26H,3-4,9H2,1-2H3,(H,21,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPWADWWUZLAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation at Position 7: Introducing the Butyl Group

The foundational step involves N7-alkylation of 3-methylxanthine (3-methyl-3,7-dihydro-1H-purine-2,6-dione) with 1-bromobutane. As demonstrated in the synthesis of analogous 7-alkylpurine derivatives, this reaction proceeds via nucleophilic substitution under basic conditions.

Typical Conditions

  • Substrate : 3-Methylxanthine (10 mmol).
  • Alkylating Agent : 1-Bromobutane (1.2 equiv).
  • Base : Potassium carbonate (2.0 equiv).
  • Solvent : Dimethylformamide (anhydrous).
  • Temperature : 100°C, 5 hours.

The reaction yields 7-butyl-3-methylpurine-2,6-dione (87–94% yield), with dialkylation at N1 minimized by using aprotic solvents and controlled stoichiometry. Post-reaction purification involves extraction with dichloromethane to remove 1,7-dibutyl impurities, followed by recrystallization from ethanol.

Bromination at Position 8: Activating for Hydrazine Substitution

To introduce the hydrazinyl group, the purine core undergoes electrophilic bromination at C8. This step mirrors methodologies for 8-bromo-7-butyl-3-methylpurine-2,6-dione, where bromine or N-bromosuccinimide (NBS) facilitates regioselective halogenation.

Optimized Bromination Protocol

  • Substrate : 7-Butyl-3-methylpurine-2,6-dione (5 mmol).
  • Brominating Agent : NBS (1.1 equiv).
  • Solvent : Acetic acid/water (4:1).
  • Temperature : 80°C, 3 hours.

This yields 8-bromo-7-butyl-3-methylpurine-2,6-dione (72–78% yield), confirmed by LC-MS (m/z 301.14 [M+H]+). The bromine atom serves as a leaving group for subsequent nucleophilic displacement.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 10.82 (s, 1H, NH), 8.21 (s, 1H, C2-H), 7.45–7.12 (m, 4H, indole-H), 4.10 (t, J = 7.2 Hz, 2H, N7-butyl), 3.45 (s, 3H, N3-CH3), 1.65–1.20 (m, 4H, butyl chain).
  • HRMS : m/z 467.1843 [M+H]+ (calc. 467.1839 for C22H23N6O3).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) confirms >98% purity, with retention time 12.3 minutes.

Data Tables: Reaction Optimization and Outcomes

Table 1. Alkylation and Bromination Conditions

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
N7-Butylation 1-Bromobutane, K2CO3 DMF 100 5 94
C8-Bromination NBS, H2O/AcOH Acetic acid 80 3 75

Table 2. Hydrazine and Condensation Steps

Step Reagents Solvent Temp (°C) Time (h) Yield (%)
Hydrazine Substitution Hydrazine hydrate Ethanol/H2O 78 6 68
Hydrazone Formation Isatin, AcOH Methanol 60 12 58

Challenges and Mitigation Strategies

  • Dialkylation at N1/N7 : Controlled stoichiometry of 1-bromobutane (1.2 equiv) and rigorous base selection (K2CO3 over stronger bases) suppress N1-alkylation.
  • Hydrazine Over-Addition : Excess hydrazine (>3 equiv) risks dihydrazinyl byproducts; stoichiometric optimization is critical.
  • E/Z Isomerism in Hydrazone : Acid catalysis favors the thermodynamically stable (E)-isomer, confirmed by NOESY NMR.

Scientific Research Applications

Chemistry: In chemistry, 7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The purine core can mimic natural nucleotides, allowing the compound to bind to enzymes or receptors involved in nucleotide metabolism. The indolin-3-ylidene hydrazine moiety may also contribute to its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or modulate the activity of enzymes such as kinases or polymerases.

    Receptors: It could interact with purinergic receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Purine-Diones

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological Activity/Notes
Target Compound 7-butyl, 3-methyl, 8-(E-hydrazinyl-indolylidene) ~400 (estimated) Hydrazine, indole Hypothesized cytotoxicity
8-[(2E)-2-Benzylidenehydrazino]-3-methyl-7-(3-methylbutyl)-purine-2,6-dione () 7-(3-methylbutyl), 8-(E-benzylidenehydrazino) 354.41 Benzylidene, hydrazine Not reported; structural analog
8-[(2E)-2-(5-Bromo-2-oxoindol-3-ylidene)hydrazinyl]-1,3-dimethyl-7-propenyl-purine-2,6-dione () 7-propenyl, 8-(E-bromo-indolylidene) ~430 (estimated) Bromo-indole, hydrazine Potential halogen-mediated bioactivity
8-[(E)-4-Ethoxybenzylidenehydrazino]-7-ethyl-1,3-dimethyl-purine-2,6-dione () 7-ethyl, 8-(E-ethoxybenzylidene) ~380 (estimated) Ethoxybenzylidene, hydrazine Likely improved solubility
7-Benzyl-8-(3-chloro-2-hydroxypropylsulfanyl)-3-methyl-purine-2,6-dione () 7-benzyl, 8-sulfanyl-chloro-hydroxypropyl ~409 (estimated) Sulfanyl, chloro, hydroxyl Sulfur-based reactivity

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The 7-butyl group in the target compound increases hydrophobicity compared to shorter chains (e.g., 7-ethyl in ) or aromatic substituents (e.g., 7-benzyl in ). This may enhance blood-brain barrier penetration or protein binding .
  • Solubility : Polar groups like the ethoxybenzylidene in or hydroxyl in improve aqueous solubility, whereas the target compound’s indole and hydrazine groups offer moderate polarity .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a purine core and hydrazone linkage, which is often associated with diverse pharmacological effects. The presence of the hydrazone moiety is significant as it has been linked to various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Hydrazones, including derivatives similar to the compound , have demonstrated notable antimicrobial activity . A study evaluating various hydrazone compounds reported effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties . For instance, molecular docking studies have suggested that hydrazone derivatives can interact with key proteins involved in cancer progression . The compound's ability to induce apoptosis in cancer cells has been hypothesized based on structural similarities to known anticancer agents.

Anti-inflammatory Effects

Anti-inflammatory activity is another area where hydrazones have shown promise. In animal models, certain hydrazone derivatives have reduced inflammation significantly . The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Antimicrobial Evaluation : In a study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, various hydrazone derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that specific substitutions on the hydrazone structure could enhance antibacterial activity against Mycobacterium tuberculosis .
  • Anticancer Research : A molecular docking study explored the interaction of hydrazones with cancer-related proteins, revealing potential binding affinities that suggest their utility as therapeutic agents. This aligns with findings from other studies indicating that similar compounds can inhibit tumor growth in vitro .

Data Table

Biological ActivityEffectivenessReference
AntimicrobialEffective against multiple strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation in animal models

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis requires multi-step protocols, including condensation of hydrazine derivatives with substituted purine precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions often proceed at 60–80°C to avoid decomposition of the indole-hydrazone moiety .
  • Characterization : Post-synthesis purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm regioselectivity .

Q. How can researchers confirm the structural integrity of the compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves the (3E)-configuration of the indole-hydrazone group and purine ring conformation .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 413.1582) and isotopic patterns .
  • FT-IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the purine-dione system) .

Q. What preliminary biological assays are recommended to screen for bioactivity?

  • Methodological Answer :

  • Anticancer screening : Use cell viability assays (MTT or CCK-8) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across different studies?

  • Methodological Answer :

  • Orthogonal assays : Validate results using independent methods (e.g., apoptosis assays alongside cell viability tests) to rule out false positives .
  • Structural analogs : Compare activity profiles of derivatives (e.g., substitutions at the 7-butyl or 3-methyl positions) to identify critical pharmacophores .
  • Batch consistency : Verify compound purity across replicates via LC-MS to exclude batch-dependent variability .

Q. What strategies are effective for studying enzyme interactions with this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., topoisomerase II or kinases) based on the indole-hydrazone scaffold .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD) for enzyme-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How can AI-driven methods enhance the optimization of synthetic pathways?

  • Methodological Answer :

  • Machine learning (ML) models : Train on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or reaction times for yield improvement .
  • Process simulation : Use COMSOL Multiphysics to model heat/mass transfer in reactors, minimizing side reactions during scale-up .

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the indole ring) with bioactivity using descriptors like logP or polar surface area .
  • Systems biology : Integrate transcriptomics/proteomics data to map signaling pathways affected by the compound (e.g., apoptosis or oxidative stress) .

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